molecular formula C13H14O3 B1347338 Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 6742-26-3

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1347338
CAS RN: 6742-26-3
M. Wt: 218.25 g/mol
InChI Key: DOKKVPGOHCOXLC-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H14O3 . It is also known by its IUPAC name, ethyl 1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be represented by the InChI code: 1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3 . This indicates the presence of a tetrahydronaphthalene ring with an oxo group at the 1-position and a carboxylate group at the 2-position.


Physical And Chemical Properties Analysis

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a liquid or sticky oil to semi-solid substance . It has a molecular weight of 218.25 . The compound should be stored sealed in dry conditions at room temperature .

Scientific Research Applications

Photoreactions and Ring Expansion

Photoreaction studies involving ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate have shown its utility in radical cyclization and ring expansion reactions. These processes are promoted through photoinduced electron transfer, leading to the formation of products like ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate, demonstrating the compound's role in generating structurally complex molecules (Hasegawa, 1997).

Synthetic Approaches to Complex Structures

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is also pivotal in the synthesis of complex organic structures. For instance, it has been used in the synthesis of ethyl 4-methyl-2, 3, 4, 4α, 5, 6-hexahydrobenzo[f]quinoline-2-carboxylate and its derivatives, which exhibit potent oxytocic activity, highlighting its potential in medicinal chemistry research (Horii et al., 1965).

Catalysis and Enzymatic Studies

In enzymatic studies, ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives have been subjected to kinetic resolution using Candida antarctica lipase B. This process effectively separates enantiomers of cyclic quaternary α-amino esters, illustrating the compound's utility in stereoselective synthesis (Li, Rantapaju, & Kanerva, 2011).

Antimicrobial and Anticancer Applications

Research exploring the antimicrobial and anticancer potentials of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives has led to the synthesis of novel compounds with significant bioactivity. These compounds have shown promise as stabilizing agents for cholera sera and exhibited growth inhibition against various human tumor cell lines, underscoring the compound's relevance in therapeutic research (Pinto et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKVPGOHCOXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290930
Record name ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS RN

6742-26-3
Record name Ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate
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Record name 6742-26-3
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Record name ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
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Synthesis routes and methods I

Procedure details

To a stirred suspension of NaH (11 g, 274 mmol, 60% in oil) in toluene was added dropwise 1-tetralone (20 g, 137 mmol) in toluene (50 mL). After the complete addition, the mixture was heated at reflux for 1 h. Then at 60° C. diethylcarbonate was added (24 g, 137 mmol) dropwise and the mixture was again heated at reflux for 2 h. The reaction was quenched with aqueous HCl (4N, 100 mL) and dilute with H2O. Ether (200 mL) was added for the extraction, the organics were dried and concentrated to oil. Distillation (100° C. at 0.1 mm Hg) gave the title compound (19.1 g, 64%). 1H NMR (CDCl3, 200 MHz): δ 1.34 (t, 3H, J 7.0 Hz), 1.38 (t, 3H, J 7.0 Hz), 2.20-3.10 (m, 4H), 3.59 (1H, dd, J 7.0 Hz J 10.0 Hz), 4.24 (1H, q, J 7.0 Hz), 4.28 (q, 1H, J 7.0 Hz), 7.29 (m, 3H), 7.78 (m, 1H), 8.01 (m, 1H), 12.5 (s, 1H). 13C NMR (CDCl3, 50 MHz): δ 14.1, 14.2, 20.5, 26.36, 27.5, 27.7, 54.5. 60.4; 61.1; 96.9. 124.2, 126.5, 126.7, 127.2, 127.6; 128.7, 130.0, 130.4. 131.8. 133.7, 139.3, 143.6. 165.0, 170.1, 172.6, 193.0.
Name
Quantity
11 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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20 g
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50 mL
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Yield
64%

Synthesis routes and methods II

Procedure details

A suspension of 10 g (0.0684 mole) of α-tetralone, 3.56 g (0.0890 mole) of 60% sodium hydride and 32 g (0.2709 mole) of diethyl carbonate was heated under reflux for 1 hour, then poured into water, adjusted with conc. hydrochloric acid to a pH of 1 to 2, and extracted with ether. The ether layer was washed with water and then dried over magnesium sulfate. After evaporation of the solvent, the crude product was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to obtain 8.6 g of ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate, which was dissolved in tetrahydrofuran (220 ml) and then 1.90 g (0.0475 mole) of 60% sodium hydroxide was added under ice-cooling. After stirring for 30 minutes, 10.0 g (0.0599 mole) of ethyl bromoacetate was added, followed by stirring for 3 hours at room temperature. The reaction mixture was poured into ice-water, extracted with ether, and then the extract was subjected to washing with water, drying and solvent evaporation in a conventional manner. The crude product obtained was purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to obtain 9.03 g of the following ethyl 2-ethoxycarbonyl-1,2,3,4-tetrahydro-1-oxo-2-naphthaleneacetate ##STR13##
Quantity
10 g
Type
reactant
Reaction Step One
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3.56 g
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reactant
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32 g
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Synthesis routes and methods III

Procedure details

To a solution of diethyl carbonate (200 g) in toluene (800 ml) was added 60% sodium hydride (27.4 g), and the mixture was stirred at 50° C. for 30 minutes, and thereto was added dropwise a solution of 3,4-dihydro-1(2H)-napthalenone (50 g) in toluene (200 ml). The mixture was refluxed for one hour, and poured into ice-water, and the mixture was neutralized with acetic acid. The toluene layer was collected, washed successively with an aqueous potassium carbonate solution and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by distillation under reduced pressure to give ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate (47 g) as an oily product, b.p. 135°-145° C./2 mmHg.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Citations

For This Compound
9
Citations
RLF Bradford - 2002 - search.proquest.com
A series of bicyclic compounds were synthesized to investigate their interaction with liquid crystals and as triggers for light-induced change to the bulk properties of the material. …
Number of citations: 2 search.proquest.com
YN Xu, MZ Zhu, SK Tian - The Journal of Organic Chemistry, 2019 - ACS Publications
A new protocol has been developed for the use of allylic amines as allylating agents in the chiral α-amino acid/palladium-catalyzed asymmetric allylation of α-branched β-ketoesters, …
Number of citations: 21 pubs.acs.org
VC Polites - 2022 - search.proquest.com
In the past decade, renewed interest in odd-electron pathways has reaffirmed organic chemistry’s indispensable role in the synthesis of complex molecules and in drug-discovery efforts…
Number of citations: 3 search.proquest.com
B Stefane - Organic letters, 2010 - ACS Publications
A short, mild, and highly chemoselective addition of organolithium reagents to a BF 2 complex of 3-oxopropanoates has been developed. The methodology allows straightforward …
Number of citations: 45 pubs.acs.org
J Ludwig - 2019 - deepblue.lib.umich.edu
Organic molecules are primarily made up of carbon-carbon (CC) bonds. As a result, methods that promote the formation of these bonds are of the utmost importance in synthetic …
Number of citations: 0 deepblue.lib.umich.edu
M Hou, Z Zhang, X Lai, Q Zong, X Jiang, M Guan… - Organic …, 2022 - ACS Publications
In this work, the use of N-acyloxybenzamides as efficient acyl nitrene precursors under photoredox/iron dual catalysis is reported. The resulting acyl nitrenes could be captured by …
Number of citations: 12 pubs.acs.org
M Kamlar, S Hybelbauerová, I Císařová… - Organic & Biomolecular …, 2014 - pubs.rsc.org
The highly stereoselective allylic alkylation of Morita–Baylis–Hillman carbonates with β-ketoesters catalysed by β-ICD is described. The corresponding products containing two adjacent …
Number of citations: 21 pubs.rsc.org
S Jones, P Zhao - Tetrahedron: Asymmetry, 2014 - Elsevier
Attempts at performing dynamic kinetic resolution on a series of cyclic ketimines by making use of an asymmetric organocatalysed hydrosilylation gave modest conversion and …
Number of citations: 18 www.sciencedirect.com
M Gómez-Martínez - 2017 - rua.ua.es
Se ha estudiado la actividad catalítica de materiales derivados de grafeno como soporte de nanopartículas de paladio así como de complejos de paladio(II) en reacciones de …
Number of citations: 3 rua.ua.es

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